molecular formula C18H19N3O3S B3020582 N-cyclopropyl-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 941988-37-0

N-cyclopropyl-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Cat. No. B3020582
CAS RN: 941988-37-0
M. Wt: 357.43
InChI Key: MWPVMMROUPIPNT-UHFFFAOYSA-N
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Description

“N-cyclopropyl-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide” is a compound that contains a thiazole ring . Thiazoles are important heterocyclic compounds that have been extensively studied for their diverse biological activities . They have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .


Molecular Structure Analysis

Thiazole is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including the compound , have been found to possess antimicrobial properties . They have been used in the development of drugs such as sulfazole, which is used to treat bacterial infections .

Antiretroviral Activity

Thiazole derivatives have been used in the development of antiretroviral drugs. An example is ritonavir, which is used in the treatment of HIV/AIDS .

Antifungal Activity

Thiazole-based compounds have been used in the development of antifungal drugs. Abafungin is an example of such a drug .

Anticancer Activity

Thiazole derivatives have shown potential in the field of oncology. For instance, tiazofurin is a thiazole-based drug used in cancer treatment .

Anti-inflammatory Activity

Thiazole derivatives have anti-inflammatory properties and have been used in the development of drugs such as meloxicam .

Anti-Alzheimer Activity

Thiazole derivatives have shown potential in the treatment of Alzheimer’s disease .

Antihypertensive Activity

Thiazole derivatives have been used in the development of antihypertensive drugs .

Hepatoprotective Activity

Thiazole derivatives have hepatoprotective activities, which means they can prevent damage to the liver .

In addition to these applications, thiazole derivatives have been used in various other fields such as agrochemicals, industrial, and photographic sensitizers . They are also a prominent structural feature in a variety of natural products, such as vitamin B and penicillin . Furthermore, modification of thiazole-based compounds at different positions has been used to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

Future Directions

Thiazole derivatives continue to be a subject of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on the design and development of new thiazole derivatives, including “N-cyclopropyl-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide”, to act as potential drug molecules with lesser side effects .

properties

IUPAC Name

N-cyclopropyl-2-[(4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-24-12-6-2-10(3-7-12)16(22)21-18-20-15-13(8-9-14(15)25-18)17(23)19-11-4-5-11/h2-3,6-7,11,13H,4-5,8-9H2,1H3,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPVMMROUPIPNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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